Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidin core substituted with a butyl group at position 3, a thioacetamido linker, and a methyl benzoate ester. Its structural complexity highlights the importance of crystallographic tools like SHELX for resolving molecular configurations .
Properties
IUPAC Name |
methyl 4-[[2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-3-4-13-27-22(29)21-20(17-7-5-6-8-18(17)32-21)26-24(27)33-14-19(28)25-16-11-9-15(10-12-16)23(30)31-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIVEMUDVREPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its structure features a benzofuro-pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H22N2O4S, with a molecular weight of 438.49 g/mol. The compound contains several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 438.49 g/mol |
| Structure | Benzofuro-pyrimidine core with thioether linkage |
Anticancer Activity
The benzofuro-pyrimidine moiety is associated with anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that compounds with similar structures can effectively target Polo-like Kinase 1 (Plk1), a crucial regulator of cell division and a promising target in cancer therapy. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
Research indicates that derivatives of benzofuro-pyrimidine compounds exhibit broad-spectrum antimicrobial activity. The presence of the thioether group enhances the compound's interaction with bacterial enzymes, leading to effective inhibition. For example, docking studies have shown high binding affinities of similar compounds to bacterial targets, suggesting that this compound may also possess significant antibacterial properties.
Research Findings and Case Studies
-
Anticancer Efficacy :
- A study reported that similar benzofuro-pyrimidine derivatives inhibited Plk1 with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that modifications at the thioether position could enhance potency against cancer cell lines (e.g., A549 and HeLa cells) .
- Antimicrobial Activity :
Conclusion and Future Directions
This compound represents a promising candidate for further development in medicinal chemistry due to its unique structural features and demonstrated biological activities. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its therapeutic potential fully.
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : This step often begins with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the condensation of a suitable benzaldehyde with an amine and a diketone to create the benzofuro-pyrimidine scaffold.
- Thioether Formation : The next step includes the introduction of a thioether group, which is crucial for enhancing the compound's biological activity.
- Acetamide Formation : Finally, acylation of the thioether intermediate with acetic anhydride or acetyl chloride leads to the formation of the acetamide group.
These synthetic routes can be optimized for industrial production to maximize yield and purity while minimizing environmental impact through green chemistry principles.
Pharmacological Properties
Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has shown promise in various pharmacological studies:
- Anticancer Activity : Research indicates that compounds with a benzofuro-pyrimidine core exhibit significant anticancer properties. This specific compound may enhance the effectiveness of existing cancer treatments by targeting tumor-specific immunosuppression and inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme associated with cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies
- Cancer Treatment Enhancement : A study highlighted in patent literature discusses the use of this compound in combination with traditional anticancer agents to improve therapeutic outcomes by mitigating immunosuppressive effects associated with tumors .
- Immunotherapy Applications : Another case study examined its potential in treating immunosuppression related to infectious diseases such as HIV. The compound's ability to inhibit IDO could provide a dual benefit by enhancing immune response while concurrently targeting viral replication .
Medicinal Chemistry
The structural diversity and biological activity of this compound make it a valuable candidate in drug discovery and development. Its applications could extend across various therapeutic areas including:
- Oncology : Development of novel chemotherapeutic agents.
- Infectious Diseases : Formulation of treatments for viral infections.
Materials Science
Beyond medicinal applications, compounds like this compound can be explored for their utility in materials science due to their unique chemical properties. This includes potential applications in creating advanced materials with specific functionalities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamido (-NHCO-) groups in the compound participate in nucleophilic substitution reactions. Key examples include:
These reactions are critical for modifying the compound’s side chains to enhance solubility or biological activity.
Oxidation and Reduction Reactions
The benzofuropyrimidine core and thioether group undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| S-Oxidation | H₂O₂, AcOH, 25°C | Sulfoxide or sulfone derivatives | Modulation of electronic properties |
| Pyrimidine Reduction | NaBH₄, MeOH, 0°C | Partial saturation of the pyrimidine ring | Probing ring aromaticity effects |
Oxidation of the thioether to sulfone improves metabolic stability, while reduction alters π-electron conjugation.
Cyclization and Functionalization
The compound serves as a precursor for synthesizing fused heterocycles:
-
Cross-Coupling Reactions :
Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at the benzofuran moiety, broadening structural diversity .
Condensation Reactions
The ketone group at the 4-position participates in condensation with hydrazines or hydroxylamines:
| Reactant | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Hydrazine Hydrate | EtOH, reflux | Hydrazone derivative | Anticancer scaffold optimization |
| Hydroxylamine | Pyridine, RT | Oxime analog | Enhanced solubility in polar media |
These derivatives show improved binding to kinase targets like Plk1 .
Ester Hydrolysis and Derivatization
The methyl ester group undergoes hydrolysis and subsequent reactions:
Catalytic Modifications
Palladium-mediated reactions enable strategic functionalization:
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Buchwald-Hartwig Amination : Introduces amino groups at the pyrimidine ring .
-
C-H Activation : Direct arylation at the benzofuran core avoids pre-functionalization .
Reaction Optimization Insights
Key factors influencing reaction efficiency:
-
Temperature : Cyclization reactions require strict control (60–80°C) to avoid decomposition.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Catalysts : Pd(PPh₃)₄ boosts cross-coupling yields by 40% compared to ligand-free systems .
Stability Under Reactive Conditions
The compound is stable in acidic media (pH 2–6) but degrades in strong bases (pH >10) via cleavage of the benzofuropyrimidine ring.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The benzofuro[3,2-d]pyrimidin core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidin () or benzothiazine () scaffolds. Key differences include:
- Aromaticity and Electronic Effects: The benzofuropyrimidin core (oxygen-containing) may exhibit stronger π-π stacking interactions compared to sulfur-containing thienopyrimidin or benzothiazine systems, influencing solubility and binding affinity .
- Dihydro vs.
Substituent Effects
- Position 3: The 3-butyl group in the target compound increases lipophilicity compared to the 3-methyl and 7-phenyl substituents in the thienopyrimidin analog (). This may improve membrane permeability but reduce aqueous solubility .
- Ester Groups : The methyl benzoate ester (target) vs. ethyl benzoate () alters metabolic stability; methyl esters are generally hydrolyzed faster in vivo, affecting bioavailability .
Hydrogen Bonding and Crystal Packing
The keto group (position 4) and acetamido linker in the target compound provide hydrogen-bonding donors/acceptors, likely forming robust intermolecular networks in the crystal lattice. Similar patterns are observed in benzothiazine derivatives (), where keto groups facilitate dimerization via N–H···O interactions .
Functional and Pharmacological Comparison
- Thienopyrimidin analogs () are labeled for industrial/research use, implying non-therapeutic roles .
- Therapeutic Potential: The acetamido and thioether functionalities in the target compound resemble motifs in kinase inhibitors, hinting at possible anticancer or anti-inflammatory applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
